Cornuside

説明

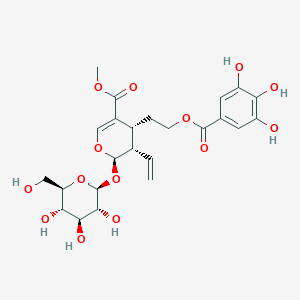

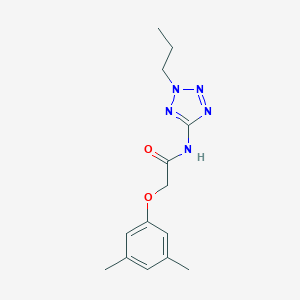

Cornuside is an iridoid glycoside from Cornus officinalis . It has the activities of anti-inflammatory, antioxidant, anti-mitochondrial dysfunction, and neuroprotection .

Synthesis Analysis

This compound is isolated from the fruit of Cornus officinalis . It has been found to have beneficial actions on memory deficits in a triple-transgenic mice model of Alzheimer’s Disease (3 × Tg-AD) .

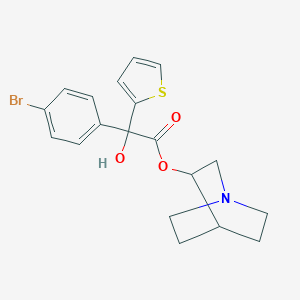

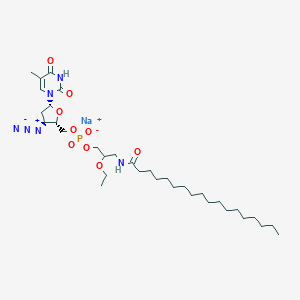

Molecular Structure Analysis

The molecular formula of this compound is C24H30O14 . Its molecular weight is 542.49 g/mol .

Chemical Reactions Analysis

This compound has been demonstrated to dilate vascular smooth muscle through endothelium-dependent nitric oxide signaling . It also showed anti-inflammatory activity in the lipopolysaccharide (LPS)-induced inflammation model via the inhibition of NF-κB activity .

Physical And Chemical Properties Analysis

This compound is a secoiridoid glucoside compound . More detailed physical and chemical properties are not available in the retrieved data.

科学的研究の応用

アルツハイマー病治療

Cornuside は、サンシュユ (Cornus officinalis) から抽出されるイリドイド配糖体であり、抗炎症、抗酸化、ミトコンドリア機能障害抑制、神経保護などの作用があります . アルツハイマー病に対する潜在的な治療薬として注目されています . アルツハイマー病のトリプル遺伝子改変マウスモデル (3 × Tg-AD) を用いた研究では、this compound が神経損傷の軽減、アミロイドプラーク病理の減少、タウタンパク質のリン酸化阻害、シナプスの修復効果を示すことがわかりました . また、インターロイキン-1β (IL-1β)、インターロイキン-6 (IL-6)、腫瘍壊死因子-α (TNF-α)、一酸化窒素 (NO) の放出を抑制し、マロンジアルデヒド (MDA) のレベルを低下させ、スーパーオキシドジスムターゼ (SOD) の活性を高め、グルタチオンペルオキシダーゼ (GSH-Px) のレベルを増加させました .

認知機能改善

This compound は、アルツハイマー病モデルマウスの学習と記憶能力を向上させることが発見されました . Morris 水迷路試験、巣作り試験、新規物体認識試験、ステップダウン試験など、一連の行動試験において、AD マウスの認知機能を有意に改善しました . 神経損傷を軽減し、アセチルコリンエステラーゼ (AChE) とブチリルコリンエステラーゼ (BuChE) の阻害、およびコリンアセチルトランスフェラーゼ (ChAT) の促進を通じてアセチルコリン (ACh) のレベルを回復させることで、コリン作動性シナプス伝達を促進しました .

抗炎症および抗酸化効果

This compound は、TXNIP 発現の阻害、総抗酸化能 (TAOC) の向上、スーパーオキシドジスムターゼ (SOD) とカタラーゼ (CAT) の活性の増加を通じて、マロンジアルデヒド (MDA) を減少させることで、酸化ストレスレベルを抑制しました . また、RAGE を介した IKK-IκB-NF-κB リン酸化を阻害することで、ミクログリアとアストロサイトの活性化を抑制し、TNF-α、IL-6、IL-1β、iNOS、COX2 などの炎症性因子のレベルを低下させました .

敗血症治療

サンシュユ (Cornus officinalis Seib) の果実から抽出された this compound は、炎症を抑制し、免疫応答を調節する効果を持つ天然のビスイリドイド配糖体です<a aria-label="3: " data-citationid="29fc7ac4-6eac-c4aa-4d07-eec5028341d2-28" h="ID=SERP,5017.1" href="https://www.mdpi.com/1

作用機序

Target of Action

Cornuside, a natural bis-iridoid glycoside derived from the fruit of Cornus officinalis Sieb, has been found to target several key proteins and pathways in the body. One of its primary targets is the High Mobility Group Box 1 (HMGB1) protein . HMGB1 is known to have critical functions in the body, and targeting this protein may have therapeutic effects . This compound also interacts with the Receptor for Advanced Glycation End Products (RAGE) and the AKT/Nrf2/NF-κB signaling pathway .

Mode of Action

This compound interacts with its targets to bring about a range of effects. It has been found to suppress HMGB1-induced excessive permeability . This leads to the recovery of vascular barrier integrity, which can have potential antiseptic activity . This compound also inhibits the phosphorylation of AKT and NF-κB inhibitor alpha, decreases the expression of proliferating cell nuclear antigen and cyclin D1, and increases the expression of p21 .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses . It also impacts the RAGE/TXNIP/NF-κB signaling pathway, which plays a role in cognitive impairments . Furthermore, it has been found to suppress the secretion of TGFBIp by lipopolysaccharide (LPS), leading to reduced septic responses .

Result of Action

This compound has been found to have a range of molecular and cellular effects. It suppresses inflammation and regulates immune responses . It also reduces glucose-induced increase in cell viability and expression of pro-inflammatory cytokines . In addition, it has been found to reduce neuronal injuries, reduce amyloid plaque pathology, inhibit Tau phosphorylation, and repair synaptic damage .

Action Environment

Environmental factors can influence the action of this compound. For instance, the geographical environment has been found to have a significant impact on the accumulation of effective components in Cornus officinalis, the plant from which this compound is derived . .

生化学分析

Biochemical Properties

Cornuside interacts with various enzymes, proteins, and other biomolecules. The LC-DAD-MS (ESI+) analysis revealed the presence of 3-ferulic-3′-ellagic-difuranoside, scandoside methyl ester, and swertiamarin in the diethyl ether fraction, and this compound II in the ethyl acetate fraction . These interactions contribute to its biochemical properties and potential therapeutic effects.

Cellular Effects

It influences cell signaling pathways, gene expression, and cellular metabolism .

特性

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16-,18-,19+,20-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTKSCGLXONVGL-UPIRYGIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)

![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)